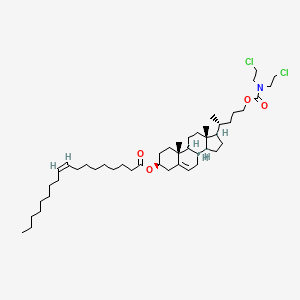
4-Heptadecilumbeliferona
Descripción general
Descripción
4-Heptadecylumbelliferone, also known as 4-Heptadecylumbelliferone, is a useful research compound. Its molecular formula is C26H40O3 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Heptadecylumbelliferone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Heptadecylumbelliferone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Heptadecylumbelliferone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de fluorescencia en biología
4-Heptadecilumbeliferona: es un fluoróforo sensible al pH que se utiliza ampliamente en la investigación biológica. Su capacidad de fluorescencia permite el estudio de la anisotropía de fluorescencia, que puede revelar detalles sobre la estructura y la dinámica de las moléculas biológicas. Es particularmente útil para evaluar el potencial de superficie eléctrica y el pH de las membranas celulares, proporcionando información sobre la función y la salud de las células .
Investigación de membranas celulares
Debido a su naturaleza lipofílica, This compound se integra bien en las membranas celulares. Los investigadores utilizan este compuesto para investigar las propiedades de las estructuras lipoides, como las emulsiones y las micelas. Esta aplicación es crucial para comprender los mecanismos de administración de fármacos y la interacción de varias sustancias con las membranas celulares .
Ciencia de materiales: Nanoarquitectura
En el campo de la ciencia de materiales, This compound contribuye al desarrollo de la nanoarquitectura. Está involucrada en la construcción de materiales funcionales a partir de nanocomponentes, lo cual es fundamental para crear materiales avanzados con propiedades específicas para su uso en tecnología y medicina .
Química analítica: Indicador de pH
Como indicador de pH lipoide, This compound desempeña un papel importante en la química analítica. Ayuda a determinar los niveles de pH en varios entornos químicos, lo cual es esencial para las reacciones químicas donde el pH es un factor crítico .
Diagnóstico médico: Estudios de vesiculación
Este compuesto se ha utilizado para estudiar la vesiculación de eritrocitos, un proceso importante para comprender varios trastornos sanguíneos. Al etiquetar las membranas de los eritrocitos, los investigadores pueden observar la formación de vesículas, lo cual tiene implicaciones para las estrategias de diagnóstico y tratamiento .
Investigación farmacéutica: Sistemas de administración de fármacos
La integración de This compound en estructuras lipoides la convierte en una herramienta valiosa en la investigación farmacéutica, particularmente en el diseño y las pruebas de sistemas de administración de fármacos. Sus propiedades permiten la simulación de interacciones de fármacos con membranas biológicas, lo cual ayuda en el desarrollo de mecanismos de administración más efectivos .
Ciencia ambiental: Análisis de tensioactivos
En la ciencia ambiental, This compound se puede utilizar para estudiar el comportamiento de los tensioactivos en los sistemas acuáticos. Esto es importante para comprender el impacto de los detergentes y otros agentes de limpieza en los ecosistemas acuáticos .
Industria alimentaria: Estabilidad de emulsiones
Por último, en la industria alimentaria, la estabilidad de las emulsiones es fundamental para la calidad del producto. This compound se puede utilizar para analizar la estabilidad y las propiedades de las emulsiones alimentarias, asegurando la consistencia y la seguridad en los productos alimenticios .
Análisis Bioquímico
Biochemical Properties
4-Heptadecylumbelliferone plays a significant role in biochemical reactions due to its fluorescence properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its hydroxyl group. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s fluorescence characteristics. For instance, 4-Heptadecylumbelliferone is used to study the pH of cell membranes by interacting with membrane-bound proteins and lipids, altering its fluorescence emission based on the local pH environment .
Cellular Effects
4-Heptadecylumbelliferone affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a pH indicator allows researchers to monitor changes in intracellular pH, which is crucial for understanding cellular metabolism and signaling. Additionally, 4-Heptadecylumbelliferone can be used to study the effects of pH changes on cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of 4-Heptadecylumbelliferone involves its interaction with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the compound’s fluorescence properties, making it a valuable tool for studying molecular dynamics. For example, 4-Heptadecylumbelliferone can bind to specific proteins or enzymes, leading to changes in their activity or conformation. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Heptadecylumbelliferone can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can be affected by prolonged exposure to light or extreme pH conditions. Long-term studies have shown that 4-Heptadecylumbelliferone can maintain its fluorescence properties for extended periods, making it suitable for long-term experiments. Researchers should be aware of potential degradation and its impact on experimental results .
Dosage Effects in Animal Models
The effects of 4-Heptadecylumbelliferone vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study various physiological processes without significant adverse effects. At high doses, 4-Heptadecylumbelliferone may exhibit toxic effects, including alterations in cellular metabolism and gene expression. Researchers should carefully consider the dosage when designing experiments to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
4-Heptadecylumbelliferone is involved in several metabolic pathways, primarily related to its role as a pH indicator. The compound interacts with enzymes and cofactors involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism. For example, 4-Heptadecylumbelliferone can be used to study the effects of pH changes on enzyme activity and metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-Heptadecylumbelliferone is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its fluorescence properties. For instance, 4-Heptadecylumbelliferone can be transported to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can be used to study local pH changes and their effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Heptadecylumbelliferone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the cell membrane, endoplasmic reticulum, and mitochondria. This localization is crucial for studying the effects of pH changes on cellular processes and understanding the compound’s activity and function within different cellular environments .
Propiedades
IUPAC Name |
4-heptadecyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-26(28)29-25-21-23(27)18-19-24(22)25/h18-21,27H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKAGRKLLDCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180683 | |
| Record name | 4-Heptadecylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26038-83-5 | |
| Record name | 4-Heptadecylumbelliferone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026038835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Heptadecylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-heptadecyl-7-hydroxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)





